Cas no 2109372-05-4 (N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride)

N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride is a chemically synthesized compound featuring a nicotinamide core substituted with a cyclopropylmethyl and piperidin-4-yl group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for research applications. The compound’s structural features, including the cyclopropyl and piperidine moieties, suggest potential utility in medicinal chemistry, particularly in the exploration of receptor-targeted interactions. Its well-defined molecular structure allows for precise characterization and reproducibility in experimental settings. The hydrochloride salt form further facilitates handling and storage, ensuring consistent performance in biochemical and pharmacological studies. This compound is primarily of interest in academic and industrial research contexts.
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride structure
2109372-05-4 structure
Product name:N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
CAS No:2109372-05-4
MF:C15H23Cl2N3O
MW:332.268621683121
MDL:MFCD29035048
CID:5049825

N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
    • N-(cyclopropylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride
    • MDL: MFCD29035048
    • Inchi: 1S/C15H21N3O.2ClH/c19-15(18-9-11-1-2-11)13-3-4-14(17-10-13)12-5-7-16-8-6-12;;/h3-4,10-12,16H,1-2,5-9H2,(H,18,19);2*1H
    • InChI Key: PUTOEVOQVXFPFW-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O=C(C1=CN=C(C=C1)C1CCNCC1)NCC1CC1

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 311
  • Topological Polar Surface Area: 54

N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB418265-500 mg
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
2109372-05-4
500MG
€254.60 2023-02-03
TRC
N139320-100mg
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
2109372-05-4
100mg
$ 155.00 2022-06-03
TRC
N139320-50mg
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
2109372-05-4
50mg
$ 95.00 2022-06-03
abcr
AB418265-1g
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride; .
2109372-05-4
1g
€317.00 2024-06-07
abcr
AB418265-1 g
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
2109372-05-4
1g
€322.50 2023-04-24
abcr
AB418265-500mg
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride; .
2109372-05-4
500mg
€269.00 2024-06-07

Additional information on N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride

N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide Dihydrochloride (CAS No. 2109372-05-4): A Comprehensive Overview

N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride (CAS No. 2109372-05-4) is a specialized chemical compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to in scientific literature for its unique structural properties, combines a nicotinamide core with cyclopropylmethyl and piperidinyl substituents, making it a subject of interest for drug discovery and development.

The molecular structure of N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride features a nicotinamide backbone, which is a derivative of vitamin B3 (niacin). This moiety is known for its role in cellular metabolism and redox reactions. The addition of the cyclopropylmethyl and piperidin-4-yl groups enhances the compound's potential for interacting with biological targets, particularly in the central nervous system (CNS). Researchers are exploring its applications in modulating neurotransmitter receptors and enzymes, which could lead to novel therapeutic agents.

One of the key areas of interest for N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride is its potential role in addressing neurological disorders. With the rising global prevalence of conditions such as Alzheimer's disease, Parkinson's disease, and depression, there is a growing demand for compounds that can target specific pathways in the brain. The piperidin-4-yl group in this compound is particularly noteworthy, as it is a common pharmacophore in many CNS-active drugs, suggesting possible applications in neuropharmacology.

In addition to its neurological applications, N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride is being studied for its potential anti-inflammatory and analgesic properties. The nicotinamide core is known to interact with pathways involved in inflammation, and the dihydrochloride salt form may improve solubility and bioavailability, making it a candidate for oral or injectable formulations. Researchers are also investigating its use in combination therapies, where it could enhance the efficacy of existing drugs.

The synthesis of N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride involves multi-step organic reactions, including amide bond formation and salt precipitation. The cyclopropylmethyl group is introduced via alkylation, while the piperidin-4-yl moiety is typically derived from commercially available piperidine derivatives. The final dihydrochloride salt is obtained through acidification, ensuring stability and ease of handling. These synthetic routes are optimized for scalability, which is crucial for industrial applications.

From a market perspective, the demand for N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride is expected to grow as research into its pharmacological properties advances. Pharmaceutical companies and academic institutions are increasingly sourcing this compound for preclinical studies, driving the need for high-purity batches. Suppliers specializing in custom synthesis and contract research organizations (CROs) are key players in this niche market, offering tailored solutions for researchers.

For those working with N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride, proper handling and storage are essential. The compound should be stored in a cool, dry environment, protected from light and moisture, to maintain its stability. While it is not classified as a hazardous material, standard laboratory safety protocols, including the use of personal protective equipment (PPE), should always be followed.

In summary, N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride (CAS No. 2109372-05-4) represents a promising compound with diverse potential applications in medicine and biochemistry. Its unique structure and pharmacological profile make it a valuable tool for researchers exploring new therapeutic avenues. As scientific understanding of its mechanisms of action deepens, this compound may play a pivotal role in the development of next-generation treatments for neurological and inflammatory conditions.

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Amadis Chemical Company Limited
(CAS:2109372-05-4)N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
A1148818
Purity:99%
Quantity:1g
Price ($):240.0